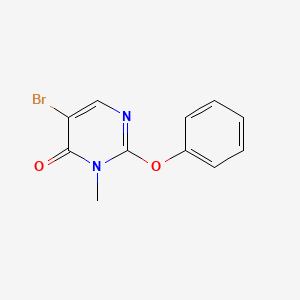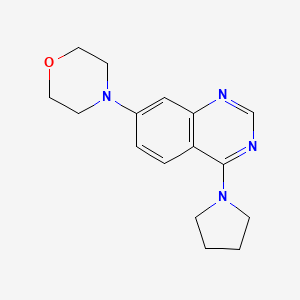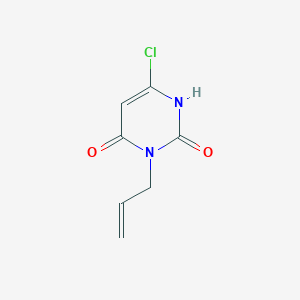
6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is a chemical compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
准备方法
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of prop-2-enylamine with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.
Cyclization Reaction: Another approach involves cyclization of appropriate precursors, such as 6-chloro-3-prop-2-enyluracil, under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of reactors and controlled conditions to optimize the reaction parameters, such as temperature, pressure, and reaction time.
化学反应分析
Types of Reactions: 6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines, which can have different biological and chemical properties.
科学研究应用
Chemistry: In chemistry, 6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study nucleic acid interactions and enzyme activities. It can be employed as a probe to investigate the mechanisms of DNA replication and repair.
Medicine: The compound has potential medicinal applications, including the development of antiviral, antibacterial, and anticancer agents. Its derivatives are being explored for their therapeutic properties in treating various diseases.
Industry: In the chemical industry, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacturing of materials with specific properties, such as flame retardants and UV stabilizers.
作用机制
The mechanism by which 6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
相似化合物的比较
6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione
6-chloro-3-phenyl-1H-pyrimidine-2,4-dione
Uniqueness: 6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of the prop-2-enyl group. This group imparts distinct chemical and biological properties compared to other similar compounds.
属性
分子式 |
C7H7ClN2O2 |
|---|---|
分子量 |
186.59 g/mol |
IUPAC 名称 |
6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h2,4H,1,3H2,(H,9,12) |
InChI 键 |
FKNJRHRZTARNIS-UHFFFAOYSA-N |
规范 SMILES |
C=CCN1C(=O)C=C(NC1=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


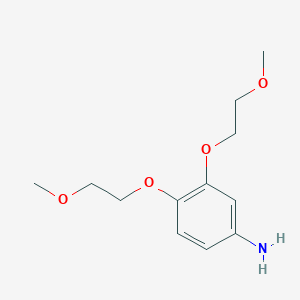
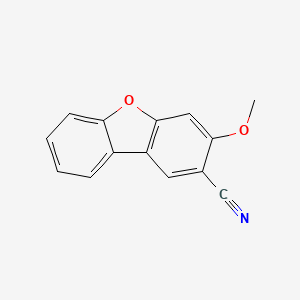
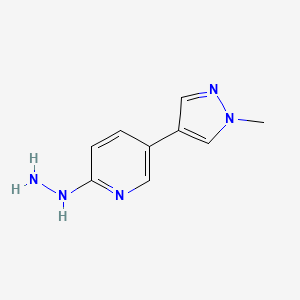

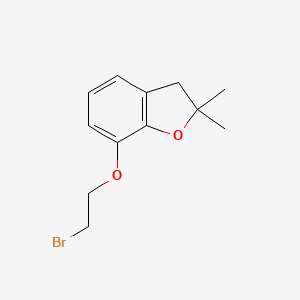
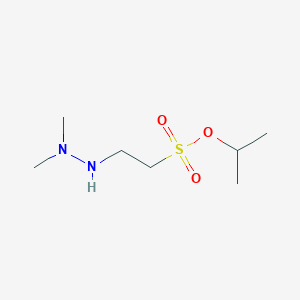
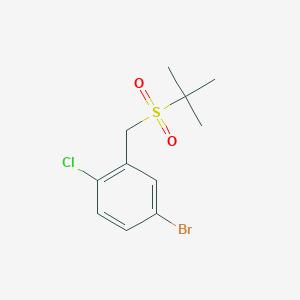
![4-pyridin-3-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15357173.png)
![2-[4-[2-(4-Nitrophenyl)ethyl]piperazin-1-yl]ethanol](/img/structure/B15357192.png)

